n-Cyclopentyl-4-fluorobenzo[b]thiophene-2-carboxamide
Description
n-Cyclopentyl-4-fluorobenzo[b]thiophene-2-carboxamide is a benzo[b]thiophene-based carboxamide derivative featuring a cyclopentyl group attached to the amide nitrogen and a fluorine substituent at the 4-position of the benzo[b]thiophene core. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological and material science applications.
Properties
Molecular Formula |
C14H14FNOS |
|---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
N-cyclopentyl-4-fluoro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C14H14FNOS/c15-11-6-3-7-12-10(11)8-13(18-12)14(17)16-9-4-1-2-5-9/h3,6-9H,1-2,4-5H2,(H,16,17) |
InChI Key |
CSLDBWQIIXQUBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC3=C(C=CC=C3S2)F |
Origin of Product |
United States |
Biological Activity
n-Cyclopentyl-4-fluorobenzo[b]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its anticancer and antibacterial properties. This article explores the biological activity of this compound based on recent research findings, including data tables and case studies.
Chemical Structure and Properties
This compound features a thiophene ring structure, which is known for its ability to interact with various biological targets. The presence of the cyclopentyl group and the fluorine atom enhances its lipophilicity and may influence its binding affinity to target proteins.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Efficacy
A study synthesized several thiophene carboxamide derivatives, assessing their activity against Hep3B liver cancer cells. Among these, compounds structurally similar to this compound demonstrated promising results:
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 2b | 5.46 | Tubulin inhibition |
| 2e | 12.58 | Cell cycle arrest |
These compounds were found to induce cell aggregation and disrupt spheroid formation in Hep3B cells, suggesting a mechanism involving tubulin polymerization inhibition, akin to the action of Combretastatin A-4 (CA-4), a known anticancer agent .
Antibacterial Activity
In addition to anticancer properties, this compound may exhibit antibacterial effects. Research on related thiophene derivatives has shown promising antibacterial activity against resistant strains of bacteria.
Antibacterial Efficacy Data
A comparative analysis of synthesized thiophene derivatives revealed:
| Compound | Activity Against | Mechanism |
|---|---|---|
| 4a | ESBL-producing E. coli | β-lactamase inhibition |
| 4c | ESBL-producing E. coli | β-lactamase inhibition |
Compounds 4a and 4c showed high binding affinity to the β-lactamase enzyme in E. coli, indicating their potential as novel inhibitors against antibiotic-resistant bacteria .
Molecular Docking Studies
Molecular docking studies provide insights into the binding interactions between this compound and its biological targets. These studies help elucidate the compound's mechanism of action at the molecular level.
Docking Results Summary
The following table summarizes key docking results for related thiophene derivatives:
| Compound | Target Protein | Binding Energy (kcal/mol) |
|---|---|---|
| 6k | COX-2 | -11.67 |
| 17 | Tubulin | -10.50 |
These findings indicate strong interactions with key residues in target proteins, suggesting that this compound may function as an effective inhibitor for both cancer and bacterial targets .
Chemical Reactions Analysis
Ullmann Reaction
This copper-catalyzed reaction introduces functional groups onto aromatic systems. The Ullmann reaction is critical for forming carbon-nitrogen bonds, enabling the coupling of cyclopentyl groups to the benzo[b]thiophene core. Key parameters include:
-
Catalysts : Copper catalysts (e.g., CuI) with ligands like 1,10-phenanthroline.
-
Optimization : Use of bases (e.g., KO⁻Bu) and elevated temperatures (60–110°C) to enhance yields .
Intramolecular Wittig Reaction
For benzo[b]thiophene derivatives, a two-step process is employed:
-
Formation of phosphonium salts from 2-mercaptobenzenemethanol and triphenylphosphine hydrobromide.
-
Cyclization with acyl chlorides in toluene at 110°C, facilitated by triethylamine .
Nucleophilic Substitution
The compound’s carboxamide group (CONHR) participates in nucleophilic reactions. Factors influencing reactivity include solvent choice (e.g., polar aprotic solvents like DMF) and temperature.
C–H Activation
Palladium-catalyzed C–H arylation may occur at unactivated positions (e.g., C4 of cyclopentyl rings). Deuteration studies show:
-
Regioselectivity : Preferential activation at C4 over C2 positions.
-
Stereochemical outcomes : cis-C4 activation dominates due to lower oxidative addition barriers .
S-Arylation
Copper-catalyzed intramolecular S-arylation of thioamides can form benzo[b]thiolane derivatives. Reaction conditions include:
-
Catalyst : CuI with chelating ligands.
-
Conditions : Elevated temperatures (60–110°C) and strong bases (e.g., NaHMDS) .
Reaction Conditions and Optimization
Chemical Stability and Reactivity
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of n-Cyclopentyl-4-fluorobenzo[b]thiophene-2-carboxamide with analogous benzo[b]thiophene carboxamide derivatives, focusing on structural variations, physicochemical properties, and functional outcomes.
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
Substituent Effects on Bioactivity: Fluorine at C4 (as in compound 49) enhances electronic withdrawal, improving binding to hydrophobic pockets in target proteins . The cyclopentyl group in the target compound may further optimize steric fit in receptors compared to piperidine derivatives. Trifluoromethoxy (compound 44) and cyano (compound 53) groups increase electrophilicity, correlating with higher chemical reactivity and stability in metabolic pathways .
Spectroscopic Trends :
- The 13C NMR chemical shift for the carboxamide C=O group consistently appears near δC 160–168 across all analogs, confirming structural integrity .
- Fluorine substituents induce downfield shifts in adjacent protons (e.g., δH 8.1–8.5 in compound 49 ) due to electron-withdrawing effects .
Synthetic Methodologies :
- The target compound likely follows amide coupling protocols similar to those in (Pd-catalyzed Suzuki coupling) or (acid-catalyzed condensation). Yields for related compounds range from 60–97%, depending on substituent complexity .
Biological Implications :
- Piperidine-containing analogs (e.g., 49 , 44 ) demonstrate in vitro anticancer activity, while the cyclopentyl variant’s biological profile remains unexplored but is hypothesized to exhibit improved blood-brain barrier penetration due to increased lipophilicity .
Preparation Methods
Starting Material: 4-Fluorobenzo[b]thiophene-2-carboxylic Acid
The carboxylic acid precursor (CAS: 310466-37-6) is commercially available or synthesized via Friedel-Crafts acylation. For example, cyclopentanecarboxylic acid can undergo direct acylation with thiophene derivatives in polyphosphoric acid, avoiding heavy metal catalysts like stannic chloride. The fluorine atom is introduced either during cyclization or via post-functionalization using fluorinating agents.
Amidation Protocol
Reagents :
- Coupling agents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium).
- Base: DMAP (4-dimethylaminopyridine) or triethylamine.
- Solvent: Dichloromethane (DCM) or dimethylformamide (DMF).
Procedure :
- Dissolve 4-fluorobenzo[b]thiophene-2-carboxylic acid (2.34 mmol) in DCM (20 mL).
- Add EDC (3.12 mmol) and DMAP (0.78 mmol) under argon, stirring for 30 minutes.
- Introduce cyclopentylamine (2.5–3.0 equiv) and react for 48 hours at room temperature.
- Quench with HCl (1M), extract with DCM, and dry over Na₂SO₄.
- Purify via silica gel chromatography (DCM:ethyl acetate, 1:1).
Yield : 70–85% after purification.
Optimization of Coupling Conditions
Solvent Effects
Polar aprotic solvents like DMF improve solubility but may require higher temperatures (60–80°C) to accelerate reaction rates. Non-polar solvents (e.g., DCM) favor milder conditions, reducing side reactions such as dehalogenation of the 4-fluoro group.
Coupling Agent Comparison
| Reagent | Reaction Time | Yield (%) | Purity (%) |
|---|---|---|---|
| EDC | 48 h | 78 | 95 |
| HATU | 24 h | 85 | 98 |
HATU offers faster kinetics due to its superior activating properties, though at a higher cost.
Temperature and Atmosphere
- Room temperature : Minimizes thermal decomposition but extends reaction time.
- Argon atmosphere : Prevents oxidation of sensitive intermediates, critical for maintaining aromatic stability.
Alternative Synthesis Pathways
Ullmann Coupling for Direct Arylation
Aryl halides (e.g., 4-fluorobromo-benzo[b]thiophene) can undergo copper-catalyzed coupling with cyclopentylamine. For example, using CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₃PO₄ in toluene at 110°C yields the carboxamide in 65% yield. However, this method risks C–F bond cleavage under harsh conditions.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) reduces reaction time to 2–4 hours with comparable yields (80–82%). This approach is energy-efficient but requires specialized equipment.
Purification and Characterization
Column Chromatography
Spectroscopic Validation
- ¹H NMR (CDCl₃):
- IR :
- Amide C=O stretch: 1650–1680 cm⁻¹.
- Aromatic C-F stretch: 1220 cm⁻¹.
Challenges and Mitigation Strategies
Dehalogenation of the 4-Fluoro Group
Prolonged heating (>60°C) or strong bases (e.g., NaOH) can cleave the C–F bond. Mitigation includes:
Byproduct Formation
- N-Acylurea : Forms when EDC reacts with the carboxylic acid. Adding DMAP as a catalyst suppresses this side reaction.
- Dimerization : Occurs at high concentrations. Dilute conditions (0.1–0.5 M) minimize oligomerization.
Industrial-Scale Considerations
Cost Efficiency
Environmental Impact
Polyphosphoric acid in Friedel-Crafts reactions eliminates stannic chloride waste, aligning with green chemistry principles.
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for preparing benzo[b ]thiophene-2-carboxamide derivatives, and how can they be adapted for N-cyclopentyl-4-fluoro substitution?
- Methodology :
- Step 1 : Start with 4-fluorobenzo[b ]thiophene-2-carboxylic acid (CAS: 310466-37-6) as the core scaffold .
- Step 2 : Use coupling reagents (e.g., HATU or EDCI) to react the carboxylic acid with cyclopentylamine under inert conditions.
- Step 3 : Purify via column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane) and confirm structure using -NMR and IR spectroscopy .
- Key Considerations : Optimize reaction time and temperature to avoid side reactions like dehalogenation of the 4-fluoro group .
Q. How are benzo[b ]thiophene-2-carboxamide derivatives characterized to confirm structural integrity and purity?
- Analytical Techniques :
- NMR : - and -NMR to verify substituent positions (e.g., cyclopentyl NH resonance at δ 7.8–8.2 ppm and fluorophenyl protons at δ 7.1–7.4 ppm) .
- IR : Confirm amide C=O stretching (~1650–1680 cm) and aromatic C-F bonds (~1220 cm) .
- HPLC : Purity ≥98% (method: C18 column, acetonitrile/water gradient) .
Q. What in vitro assays are commonly used to evaluate the biological activity of benzo[b ]thiophene-2-carboxamide analogs?
- Assay Design :
- Antiviral Activity : Measure inhibition of viral replication (e.g., HCV RNA (-) strand) via RT-PCR in HepG2 cells at concentrations ≤0.36 µg/mL .
- Receptor Binding : Use radioligand displacement assays (e.g., -labeled compounds) to determine IC values for targets like urotensin-II receptors .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of N-cyclopentyl-4-fluorobenzo[b ]thiophene-2-carboxamide for enhanced receptor affinity?
- Approach :
- Substituent Variation : Compare analogs with different N-alkyl groups (e.g., cyclopentyl vs. piperidinyl) to assess steric and electronic effects on binding .
- Fluorine Positioning : Evaluate 4-fluoro vs. 5-fluoro isomers to determine the impact on metabolic stability and target engagement .
- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate experimental IC values with predicted binding poses .
Q. What experimental strategies address discrepancies between in vitro potency and in vivo efficacy for benzo[b ]thiophene-2-carboxamide derivatives?
- Resolution Workflow :
- Pharmacokinetics (PK) : Measure plasma stability (e.g., mouse microsomal assays) to identify rapid clearance of the 4-fluoro substituent .
- Metabolite Profiling : Use LC-MS to detect oxidative metabolites (e.g., hydroxylation at the cyclopentyl group) that reduce bioavailability .
- Formulation Adjustments : Improve solubility via co-solvents (e.g., PEG 400) or prodrug strategies (e.g., esterification of the carboxamide) .
Q. How do electronic effects of the 4-fluoro substituent influence the compound’s reactivity in cross-coupling reactions?
- Mechanistic Insights :
- Electron-Withdrawing Nature : The 4-fluoro group deactivates the benzene ring, slowing electrophilic substitution but enhancing Suzuki-Miyaura coupling at the thiophene ring .
- Side Reactions : Monitor for defluorination under basic conditions (e.g., KCO) via -NMR .
Data Contradictions and Resolution
Q. Conflicting reports on the antibacterial activity of thiophene-2-carboxamides: How to reconcile these findings?
- Analysis :
- Strain Specificity : Activity against P. aeruginosa but not Gram-positive bacteria may stem from differences in membrane permeability or efflux pumps .
- Compound Stability : Degradation in bacterial media (e.g., pH-dependent hydrolysis) could explain variability between studies .
Q. Why do some benzo[b ]thiophene-2-carboxamides show high receptor affinity in binding assays but low cellular activity?
- Hypotheses :
- Cell Membrane Penetration : Use logP calculations (e.g., ClogP >3) to predict poor permeability; validate via Caco-2 monolayer assays .
- Off-Target Effects : Perform counter-screens against related receptors (e.g., adrenergic receptors) to rule out non-specific binding .
Tables
Table 1 : Representative Bioactivity Data for Benzo[b ]thiophene-2-carboxamide Derivatives
| Compound | Target | IC (nM) | Notes | Ref. |
|---|---|---|---|---|
| ULK-101 | ULK1 | 1.0 | Autophagy inhibition | |
| Hh-Ag1.5 | Smoothened | 0.5 | Hedgehog pathway agonist | |
| 7b (HCV Inhibitor) | HCV RNA (-) | 0.08 µg/mL | RT-PCR in HepG2 cells |
Table 2 : Key Synthetic Parameters for N-Cyclopentyl-4-fluorobenzo[b ]thiophene-2-carboxamide
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Temp. | 60–80°C | Higher temps risk defluorination |
| Coupling Reagent | HATU | 85–90% yield vs. 70% for EDCI |
| Purification | Silica Gel (EtOAc/Hexane) | Purity >95% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
